N-cyclopentyl-4-((2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
Description
Structural Overview The compound "N-cyclopentyl-4-((2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide" is a quinazolinone derivative characterized by a complex architecture:
- A quinazolin-4(3H)-one core, a heterocyclic scaffold known for diverse pharmacological activities, including anti-inflammatory and kinase inhibition .
- A thioether linkage (–S–) connecting the quinazolinone ring to a 2-(2,5-difluorophenylamino)-2-oxoethyl group.
- A benzamide moiety substituted with a cyclopentyl group at the N-position, which may influence solubility and target-binding affinity .
- Key steps include nucleophilic substitution (e.g., reaction of α-halogenated ketones with thiol-containing intermediates) and cyclocondensation to form the quinazolinone ring .
- Structural confirmation relies on spectral techniques:
- IR spectroscopy: Absence of C=O stretching (~1660–1680 cm⁻¹) in intermediates confirms cyclization, while νC=S (~1240–1255 cm⁻¹) and νNH (~3150–3414 cm⁻¹) bands validate thioether and amide linkages .
- NMR: Chemical shifts in regions corresponding to aromatic protons (e.g., 2,5-difluorophenyl) and cyclopentyl methylene groups distinguish it from analogs .
Properties
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F2N4O3S/c30-20-13-14-23(31)25(15-20)33-26(36)17-39-29-34-24-8-4-3-7-22(24)28(38)35(29)16-18-9-11-19(12-10-18)27(37)32-21-5-1-2-6-21/h3-4,7-15,21H,1-2,5-6,16-17H2,(H,32,37)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNGTSZODZKARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-((2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a complex compound with potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core and the introduction of various functional groups. Key reagents include cyclopentylamine and 2-aminobenzamide, which are essential for constructing the quinazoline structure. The overall synthetic route can be summarized as follows:
- Formation of Quinazoline Core :
- Reaction of 2-aminobenzamide with appropriate reagents to form the quinazoline structure.
- Introduction of Thioether Group :
- Incorporation of a thioether moiety through a nucleophilic substitution reaction.
- Final Coupling :
- Coupling with cyclopentylamine to yield the target compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related quinazoline derivatives have shown:
- Submicromolar GI50 Values : Many derivatives demonstrate growth inhibition at concentrations lower than 1 µM in cell lines such as A549 (non-small cell lung cancer), OVACAR (ovarian cancer), and CAKI (renal cancer) .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound 17 | A549 | 0.69 |
| Compound 17 | OVACAR-5 | 2.27 |
| Compound 17 | CAKI-1 | 0.69 |
These findings suggest that similar structural motifs in N-cyclopentyl derivatives may confer potent anticancer activity.
The mechanism by which these compounds exert their effects often involves:
- Cell Cycle Arrest : Induction of G2/M phase arrest is a common feature observed in treated cells.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) has been noted, indicating that these compounds can trigger programmed cell death pathways.
- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may disrupt microtubule dynamics, which is crucial for cell division .
Case Studies
-
Study on Quinazoline Derivatives :
- A study evaluated a series of quinazoline-based compounds for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the quinazoline core significantly enhanced biological activity, particularly in inhibiting tubulin polymerization.
- In Vivo Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Properties
Anti-inflammatory Activity: The ethylamino analog (Table 1) demonstrated 55–60% edema inhibition in carrageenan-induced rat paw edema models, outperforming Diclofenac but with lower gastrointestinal toxicity . The target compound’s 2,5-difluorophenyl group may enhance potency due to fluorine’s electron-withdrawing effects, though direct data are lacking.
Spectral and Structural Differences :
- IR spectra : The target compound’s νC=S (~1250 cm⁻¹) and νNH (~3300 cm⁻¹) align with S-alkylated 1,2,4-triazoles , whereas analogs with carbonyl groups (e.g., 3,4-dimethoxyphenyl ketone ) exhibit νC=O at ~1680 cm⁻¹.
- NMR shifts : The 2,5-difluorophenyl group in the target compound causes deshielding of adjacent protons (δ 7.2–7.8 ppm), distinct from the 4-methylbenzyl analog’s upfield-shifted aromatic protons (δ 6.9–7.3 ppm) .
Synthetic Pathways: The target compound likely follows an S-alkylation route (similar to ), using 2-bromoacetamide intermediates and base-mediated coupling. This contrasts with N-alkylation strategies for non-thioether analogs, which require milder conditions . Yields for S-alkylated quinazolinones range from 60–75% in related studies, influenced by steric hindrance from cyclopentyl and difluorophenyl groups .
Key Advantages and Limitations
- Advantages: Fluorine atoms may improve blood-brain barrier penetration and resistance to oxidative metabolism .
- Limitations: No direct in vivo data or kinase inhibition profiles are available in the provided evidence. Synthetic complexity (e.g., handling hygroscopic intermediates) may limit scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
